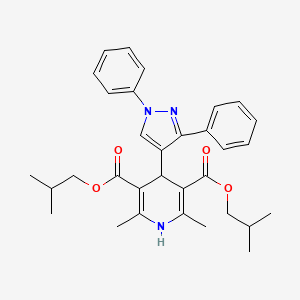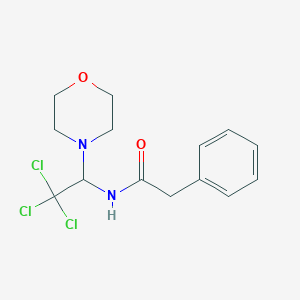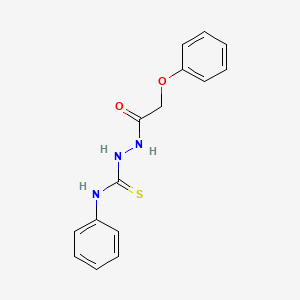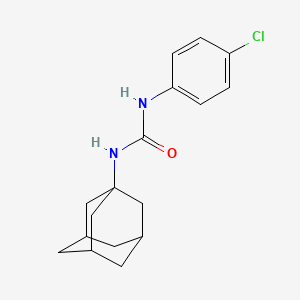![molecular formula C51H45N3O2 B11979347 [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: is a complex organic compound that features an indole core substituted with tritylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of tritylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated indole compounds.
Applications De Recherche Scientifique
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate involves its interaction with specific molecular targets. The tritylamino groups can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The indole core may also interact with cellular receptors, modulating various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2-aminoethyl)-1H-indol-5-yl] 3-(amino)propanoate
- [3-(2-benzylamino)ethyl]-1H-indol-5-yl] 3-(benzylamino)propanoate
Uniqueness
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: is unique due to the presence of tritylamino groups, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C51H45N3O2 |
|---|---|
Poids moléculaire |
731.9 g/mol |
Nom IUPAC |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate |
InChI |
InChI=1S/C51H45N3O2/c55-49(34-36-54-51(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45)56-46-31-32-48-47(37-46)39(38-52-48)33-35-53-50(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42/h1-32,37-38,52-54H,33-36H2 |
Clé InChI |
VGHUWPLFLVESCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)CCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979269.png)

![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979277.png)


![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11979298.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11979312.png)

![5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11979315.png)



